molecular formula C5H9FO3 B180755 Ethyl 2-fluoro-3-hydroxypropanoate CAS No. 1993-92-6

Ethyl 2-fluoro-3-hydroxypropanoate

Cat. No.: B180755
CAS No.: 1993-92-6
M. Wt: 136.12 g/mol
InChI Key: OJWDFJSPDAOXMZ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-hydroxypropanoate is an organic compound with the molecular formula C5H9FO3. It is a fluorinated derivative of propionic acid and is known for its unique chemical properties. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-3-hydroxypropanoate typically involves the fluorination of propionic acid derivatives. One common method is the reaction of ethyl 3-hydroxypropanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-3-oxopropionic acid ethyl ester.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products Formed:

    Oxidation: 2-Fluoro-3-oxopropionic acid ethyl ester.

    Reduction: 2-Fluoro-3-hydroxypropyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-fluoro-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-3-hydroxypropanoate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. In biological systems, the compound can act as a substrate or inhibitor for enzymes, affecting metabolic pathways and biochemical processes .

Comparison with Similar Compounds

    Ethyl 3-fluorobenzoylacetate: Another fluorinated ester with similar reactivity but different structural properties.

    Ethyl 2-(3-fluoro-4-nitrophenyl)propionate: A compound with a similar ester group but different functional groups attached to the aromatic ring

Uniqueness: Ethyl 2-fluoro-3-hydroxypropanoate is unique due to its combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical properties. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

ethyl 2-fluoro-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWDFJSPDAOXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993-92-6
Record name ethyl 2-fluoro-3-hydroxypropanoate
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